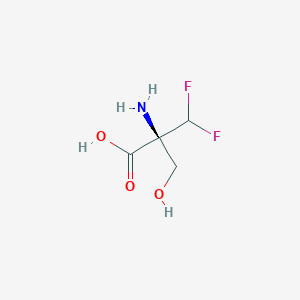

2-(Difluoromethyl)-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

182998-58-9 |

|---|---|

Molecular Formula |

C4H7F2NO3 |

Molecular Weight |

155.1 g/mol |

IUPAC Name |

(2S)-2-amino-3,3-difluoro-2-(hydroxymethyl)propanoic acid |

InChI |

InChI=1S/C4H7F2NO3/c5-2(6)4(7,1-8)3(9)10/h2,8H,1,7H2,(H,9,10)/t4-/m1/s1 |

InChI Key |

OCGVBHASVPKWKR-SCSAIBSYSA-N |

SMILES |

C(C(C(F)F)(C(=O)O)N)O |

Isomeric SMILES |

C([C@@](C(F)F)(C(=O)O)N)O |

Canonical SMILES |

C(C(C(F)F)(C(=O)O)N)O |

Synonyms |

L-Serine, 2-(difluoromethyl)- (9CI) |

Origin of Product |

United States |

Enzymatic Interaction Mechanisms and Inhibition by 2 Difluoromethyl L Serine Analogues

Principles of Mechanism-Based Enzyme Inactivation through Fluorination

"Suicide Substrate" Design and Elucidation of Inactivation Mechanisms

Mechanism-based inhibitors, often called "suicide substrates," are chemically inert compounds that are transformed into highly reactive species by the catalytic action of their target enzyme. nih.govingentaconnect.comresearchgate.net This process leads to the irreversible, covalent inactivation of the enzyme. nih.govresearchgate.net The design of these inhibitors leverages the enzyme's own catalytic machinery to generate the inactivating agent, ensuring high specificity for the target. akavatx.com Fluorine substitution is a key strategy in the development of such inhibitors. nih.govnih.gov A well-known example is α-difluoromethylornithine (DFMO), a mechanism-based inactivator of L-ornithine decarboxylase, an enzyme crucial for cell growth. nih.govnih.gov The inactivation process often involves the enzyme-assisted elimination of fluoride (B91410), which generates a reactive Michael acceptor that is then attacked by a nucleophilic residue in the enzyme's active site. nih.govnih.gov This covalent bond formation results in the permanent deactivation of the enzyme. nih.gov The efficiency of a suicide substrate can be evaluated by its partition ratio, which describes how many molecules are converted to a harmless product for every one molecule that successfully inactivates an enzyme. akavatx.comnih.gov An ideal suicide substrate would have a low partition ratio, minimizing the amount of drug needed and reducing potential toxicity from product release. nih.gov

Role of Fluorine as a Mechanistic Probe in Enzymatic Reactions

The unique properties of fluorine make it an invaluable tool for studying enzymatic reaction mechanisms. nih.gov Its small van der Waals radius allows it to replace hydrogen or hydroxyl groups with minimal steric disruption, while its high electronegativity significantly alters the electronic environment. ingentaconnect.comrsc.org The carbon-fluorine (C-F) bond is exceptionally strong and polar. ingentaconnect.com This high polarity can influence the acidity of nearby atoms and the stability of reaction intermediates. nih.govpnas.org

Fluorinated substrate analogues are frequently used to trap and study enzymatic intermediates. nih.gov For example, the incorporation of fluorine can stabilize "transition state analogue" complexes, allowing for their study using techniques like ¹⁹F NMR. nih.govresearchgate.net This spectroscopic method is particularly powerful as the ¹⁹F nucleus is "bio-orthogonal" (not naturally present in biological systems) and NMR-active, enabling researchers to directly observe the fate of the fluorinated inhibitor as it is processed by the enzyme. nih.govresearchgate.net Furthermore, the leaving group ability of fluoride from anionic intermediates is a critical feature that can be exploited to divert the normal catalytic pathway towards an inactivation event. ingentaconnect.comnih.gov This reactivity has been leveraged to elucidate the mechanisms of numerous enzymes, including PLP-dependent enzymes and serine proteases. ingentaconnect.comresearchgate.netnih.gov

Interaction with Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzymes

Fluorinated amino acids have been particularly instrumental as mechanism-based inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes. ingentaconnect.comresearchgate.net These enzymes catalyze a vast array of essential biochemical reactions such as transamination, decarboxylation, and racemization. ingentaconnect.comnih.gov The catalytic mechanisms of most PLP-dependent enzymes proceed through anionic intermediates, which makes them susceptible to diversion and inactivation by substrates containing a good leaving group like fluoride. ingentaconnect.com

Inactivation of Aminotransferases, e.g., GABA Aminotransferase by Difluoromethylated Analogues

γ-Aminobutyric acid aminotransferase (GABA-AT) is a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. researchgate.netacs.org Inhibiting GABA-AT raises GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. researchgate.netacs.org Difluoromethylated analogues have been developed as potent mechanism-based inactivators of GABA-AT. researchgate.net A notable example is (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), which is significantly more efficient at inactivating GABA-AT than other inhibitors like vigabatrin. researchgate.net The inactivation mechanism for CPP-115 involves the enzyme-catalyzed hydrolysis of the difluoromethylene group, leading to the loss of two fluoride ions and the conversion of the PLP cofactor to pyridoxamine (B1203002) 5′-phosphate (PMP). acs.org This process highlights how the difluoromethyl group serves as a latent reactive functionality, unmasked by the target enzyme's catalytic cycle. acs.org Studies on related monofluorinated analogues show that they can also act as time-dependent inactivators of GABA-AT, though sometimes with different efficiencies and mechanistic pathways. researchgate.netnih.gov

The selectivity of these inhibitors is a critical aspect of their design. For instance, while CPP-115 is a potent GABA-AT inactivator, researchers have also designed analogues like (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid to be highly selective inhibitors of human ornithine aminotransferase (hOAT) over GABA-AT, demonstrating that subtle structural changes can redirect inhibitor specificity between similar enzymes. nih.gov

Mechanistic Interrogations of PLP Enzyme Catalysis with Fluorinated Substrates

The use of fluorinated substrates is a common and effective strategy for investigating the catalytic mechanisms of PLP-dependent enzymes. researchgate.netnih.gov The introduction of fluorine into a substrate analogue can help elucidate reaction pathways and identify key intermediates. nih.gov For example, β-fluoroamines have been studied as inhibitors of PLP-dependent enzymes, and their interaction can lead to hydrodefluorination, a process where the fluorine atom is removed. whiterose.ac.uk The study of how transaminases process α-fluoroketones has revealed that these enzymes can catalyze hydrodefluorination, a reaction that is otherwise challenging to perform under mild conditions. whiterose.ac.uk

The mechanism often begins with the formation of an external aldimine between the fluorinated substrate and the PLP cofactor. whiterose.ac.ukfrontiersin.org Subsequent steps, such as deprotonation, can lead to the elimination of fluoride, generating a reactive species that covalently modifies the enzyme or the cofactor. ingentaconnect.comresearchgate.net For instance, the inactivation of some PLP enzymes by halogenated alanines generates an α-aminoacrylate-PLP complex, which can then react with a catalytic lysine (B10760008) residue in the active site, leading to irreversible inhibition. researchgate.net These mechanistic studies, which track the fate of the fluorine atom and the modified cofactor, provide deep insights into the enzyme's catalytic cycle and the chemical logic of its inactivation. akavatx.comnih.gov

Inhibition of Serine Proteases and Esterases

Peptidyl fluoromethyl ketones are effective inhibitors of serine proteases, a class of enzymes that cleave peptide bonds and feature a critical serine residue in their active site. nih.govacs.orgwikipedia.org The inhibitory power of these compounds comes from the strong electron-withdrawing nature of the fluorine atoms, which destabilizes the carbonyl π-bond and makes the carbonyl carbon highly susceptible to nucleophilic attack. nih.gov When a peptidyl fluoromethyl ketone inhibitor binds to the active site of a serine protease like chymotrypsin (B1334515) or elastase, the active site serine's hydroxyl group attacks the electrophilic carbonyl carbon. nih.govnih.gov This results in the formation of a stable tetrahedral hemiacetal, which is an analogue of the transient tetrahedral intermediate formed during normal peptide bond hydrolysis. nih.govnih.gov

¹⁹F NMR studies have confirmed that the carbonyl carbon of the bound inhibitor exists in a tetrahedral state within the enzyme's active site. nih.gov The potency of these inhibitors often correlates with the substrate specificity of the target enzyme; inhibitors with peptide portions that mimic the enzyme's preferred substrate sequence show significantly lower inhibition constants (Ki). nih.gov For example, a tetrapeptide trifluoromethyl ketone inhibitor of elastase was found to be orders of magnitude more potent than a corresponding dipeptide analogue, indicating that it functions as a transition-state analogue. nih.gov This principle extends to α,α-difluoroketone motifs, which are also effective in inhibiting serine proteases. nih.gov The same transition-state analogue approach is applicable to the inhibition of serine esterases, such as acetylcholinesterase, using fluorinated ketone inhibitors. nih.gov Similarly, fluorinated aminophosphonates have been shown to be progressive, irreversible inhibitors of various serine esterases, including acetylcholinesterase and carboxylesterase. nih.govnih.gov

Interactive Data Table: Examples of Fluorinated Inhibitors and Their Target Enzymes

| Inhibitor Class/Example | Target Enzyme | Enzyme Class | Inhibition Mechanism |

| α-Difluoromethylornithine (DFMO) | L-Ornithine Decarboxylase | PLP-Dependent Enzyme | Mechanism-Based ("Suicide") Inactivation nih.govnih.gov |

| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | GABA Aminotransferase | PLP-Dependent Enzyme | Mechanism-Based Inactivation researchgate.netacs.org |

| Peptidyl Trifluoromethyl Ketones | Chymotrypsin, Elastase | Serine Protease | Transition-State Analogue (Hemiacetal Formation) nih.govnih.gov |

| Fluorinated Aminophosphonates | Acetylcholinesterase, Carboxylesterase | Serine Esterase | Irreversible Inhibition (Phosphorylation) nih.govnih.gov |

Difluoromethyl Ketone Functionality as Transition State Analogues

The development of enzyme inhibitors that mimic the transition state of a substrate is a powerful strategy in medicinal chemistry. taylorfrancis.com The difluoromethyl ketone group is a key functionality that enables these molecules to act as potent transition-state analogues, particularly for hydrolytic enzymes like serine and cysteine proteases. mdpi.com

The introduction of fluorine atoms adjacent to a ketone's carbonyl group significantly enhances the electrophilicity of the carbonyl carbon. mdpi.comcsic.es This increased reactivity makes the carbonyl group more susceptible to nucleophilic attack. mdpi.com In an aqueous environment or the active site of an enzyme, this heightened electrophilicity facilitates the hydration of the ketone to form a geminal-diol (gem-diol). mdpi.comnih.gov This hydrated form is structurally analogous to the tetrahedral transition state intermediate that is formed during the enzymatic hydrolysis of a peptide bond. mdpi.comcsic.esnih.gov

Research has established a direct correlation between the degree of α-fluorination, the extent of hydration, and the inhibitory potency against enzymes like chymotrypsin. nih.gov For instance, a study on N-acetylleucine-phenylalanyl-fluoroketone dipeptide mimics demonstrated that as the number of fluorine atoms increased from one to three, the percentage of hydration in aqueous solution rose, leading to a corresponding decrease in the inhibition constant (Kᵢ), signifying tighter binding and more potent inhibition. nih.gov While difluoromethyl ketones (d-PFMKs) and trifluoromethyl ketones (t-PFMKs) are often mostly hydrated in solution, they can exist in a mixture of carbonyl and hydrated forms, potentially leading to a dual mechanism of inhibition. mdpi.comnih.gov

| Fluoroketone Type | Hydration in Solution | Chymotrypsin Inhibition (Kᵢ) |

|---|---|---|

| α-monofluoroketone | ~50% | 200 µM |

| α-difluoroketone | ~100% | 25 µM |

| α-trifluoromethylketone | ~100% | 1 µM |

Covalent Adduction at Catalytic Serine Residues

The enhanced electrophilicity of the difluoromethyl ketone "warhead" not only facilitates hydration but also promotes covalent bond formation with nucleophilic residues in an enzyme's active site. mdpi.com For serine proteases, the key nucleophile is the hydroxyl group (-OH) of the catalytic serine residue. mdpi.comnih.govnih.gov

The mechanism involves the nucleophilic attack by the serine's hydroxyl group on the carbonyl carbon of the difluoromethyl ketone. csic.esnih.gov This attack results in the formation of a stable tetrahedral hemiacetal adduct. csic.esnih.govnih.gov This covalent complex is a high-fidelity mimic of the tetrahedral intermediate of the normal enzymatic reaction. csic.esnih.gov However, because the adduct is more stable than the natural intermediate and a productive pathway to products is not available, the enzyme is effectively inhibited. nih.gov

This interaction is often characterized as a slow-binding, reversible competitive inhibition. mdpi.com The stability of the carbon-fluorine bond generally prevents the irreversible displacement of a fluoride ion, a reaction more commonly observed with monofluoromethyl ketones which can act as irreversible inhibitors. mdpi.com The formation of the covalent hemiacetal has been confirmed by 19F NMR studies of protease-inhibitor complexes, which show a chemical shift consistent with a tetrahedral carbon at the enzyme's active site. nih.gov This covalent yet often reversible binding makes difluoromethyl ketones highly effective and specific inhibitors for serine proteases. mdpi.comchemdiv.com

Other Enzyme Targets and Their Modulation by Difluoromethylated Amino Acids

The application of difluoromethylated amino acids as enzyme inhibitors extends beyond serine proteases. The unique electronic properties of the difluoromethyl group make it a valuable component in designing inhibitors for a diverse range of enzyme targets. researchgate.net

Several enzymes have been identified as targets for various difluoromethylated amino acids:

Ornithine Decarboxylase (ODC): α-Difluoromethyl-L-ornithine, also known as eflornithine, is a well-established inhibitor of ODC, an enzyme crucial for polyamine biosynthesis. nih.gov

Arginine Decarboxylase: DL-α-(Difluoromethyl)arginine has been shown to be a potent, enzyme-activated irreversible inhibitor of bacterial arginine decarboxylases. acs.org

Arginase: The binding of 2-(difluoromethyl)-L-ornithine to human arginase I has inspired the design of new arginase inhibitors, including α,α-disubstituted amino acids like 2-amino-6-borono-2-(difluoromethyl)hexanoic acid. nih.gov

Acetylcholinesterase (AChE): Difluoromethyl ketones have been investigated as reversible covalent inhibitors of AChE from Anopheles gambiae, the mosquito vector for malaria. nih.gov

Other Serine Hydrolases: Beyond proteases, fluorinated ketones have been developed to inhibit other serine hydrolases, including lipases and esterases. csic.esnih.gov For example, difluoromethyl ketones have shown inhibitory activity against human leukocyte elastase and thrombin. nih.gov

The table below summarizes some of the key enzyme targets modulated by difluoromethylated amino acids and related compounds.

| Enzyme Target | Inhibitor/Modulator | Effect | Reference |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | α-Difluoromethyl-L-ornithine (Eflornithine) | Inhibition | nih.gov |

| Arginine Decarboxylase (bacterial) | DL-α-(Difluoromethyl)arginine | Irreversible Inhibition | acs.org |

| Arginase | 2-amino-6-borono-2-(difluoromethyl)hexanoic acid | Inhibition | nih.gov |

| Acetylcholinesterase (AChE) | Difluoromethyl ketones | Reversible Covalent Inhibition | nih.gov |

| Human Leukocyte Elastase | Difluoromethyl ketones | Inhibition | nih.gov |

Modulation of Biochemical Pathways and Biological Activities

Interplay with One-Carbon Metabolism

One-carbon metabolism is a critical network of interconnected biochemical reactions essential for the synthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). L-serine is a central hub in this network, serving as the primary source of one-carbon units. While direct experimental studies on the effects of 2-(Difluoromethyl)-L-serine on this network are not extensively documented in publicly available literature, its structural similarity to L-serine allows for informed hypotheses about its potential interactions. The primary enzyme mediating the entry of one-carbon units from serine into the folate cycle is serine hydroxymethyltransferase (SHMT), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govrsc.org

The folate and methionine cycles are intimately linked pathways that facilitate the transfer of one-carbon units for various biosynthetic processes. nih.govresearchgate.net The folate cycle begins when SHMT catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.gov This molecule is a pivotal intermediate that can be used for thymidylate synthesis or be further processed to 10-formyl-THF for purine (B94841) synthesis. nih.govresearchgate.net Alternatively, it can be reduced to 5-methyltetrahydrofolate (5-mTHF), which then donates its methyl group to homocysteine to regenerate methionine in the methionine cycle. mdpi.com This cycle produces SAM, which is crucial for methylation reactions of DNA, RNA, and proteins. researchgate.net

Given that SHMT is a PLP-dependent enzyme, its catalytic mechanism is a prime target for inhibition by substrate analogues. The strong electron-withdrawing nature of the difluoromethyl group in this compound could potentially interfere with the delicate electronic rearrangements required for PLP-mediated catalysis, suggesting that the compound may act as an inhibitor of SHMT. Other α-(difluoromethyl)-substituted amino acids, such as DL-α-(difluoromethyl)arginine, have been shown to be potent enzyme-activated irreversible inhibitors of their respective PLP-dependent decarboxylases. acs.org A similar mechanism could be hypothesized for this compound, where it might bind to the SHMT active site and disrupt the formation of the critical 5,10-CH2-THF, thereby impeding the folate and methionine cycles.

The modulation of SHMT by this compound would have cascading effects on interconnected metabolic pathways. The production of glycine, a co-product of the SHMT reaction, would be directly affected. unl.edu Furthermore, the transsulfuration pathway, which synthesizes the amino acid cysteine, utilizes homocysteine (from the methionine cycle) and L-serine. mdpi.comresearchgate.net By potentially limiting the availability of one-carbon units and affecting homocysteine recycling, this compound could indirectly influence cysteine biosynthesis.

The most significant impact of disrupting the folate cycle would be on nucleotide metabolism. The synthesis of both purines and the pyrimidine (B1678525) thymidine (B127349) is critically dependent on folate-derived one-carbon units. nih.govnih.gov Inhibition of 5,10-CH2-THF and 10-formyl-THF production would create a bottleneck in the de novo synthesis of DNA precursors, a strategy commonly used in cancer chemotherapy. unl.edu Therefore, this compound, as a potential SHMT inhibitor, could theoretically regulate the proliferation of cells by limiting the building blocks required for DNA synthesis and repair.

| Enzyme | Function | Endogenous Substrate | Hypothesized Effect of this compound | Potential Downstream Consequence |

|---|---|---|---|---|

| Serine Hydroxymethyltransferase (SHMT) | Transfers a one-carbon unit from serine to tetrahydrofolate (THF). nih.gov | L-Serine | Competitive or irreversible inhibition due to interference with PLP-catalysis by the difluoromethyl group. | Reduced production of glycine and 5,10-CH2-THF; disruption of folate and methionine cycles. nih.govresearchgate.net |

| Cystathionine β-synthase (CBS) | Condenses serine and homocysteine to form cystathionine. mdpi.com | L-Serine, Homocysteine | Indirect modulation via altered homocysteine levels resulting from methionine cycle disruption. | Altered flux through the transsulfuration pathway, potentially affecting cysteine and glutathione (B108866) synthesis. |

| Thymidylate Synthase (TYMS) | Methylates dUMP to dTMP for DNA synthesis. nih.gov | 5,10-CH2-THF | Indirect inhibition due to depletion of its substrate, 5,10-CH2-THF. | Impaired DNA synthesis and repair. unl.edu |

| GAR and AICAR transformylase | Incorporate one-carbon units into the purine ring. researchgate.net | 10-formyl-THF | Indirect inhibition due to depletion of its substrate, 10-formyl-THF. | Impaired de novo purine nucleotide synthesis. |

Impact on Amino Acid Interconversion and Homeostasis

Beyond its central role in one-carbon metabolism, L-serine is a precursor to other amino acids, most notably D-serine, a critical neuromodulator. The balance between L-serine and D-serine is tightly controlled by specific enzymes, which represent potential targets for serine analogues.

In the central nervous system, L-serine is converted to its enantiomer, D-serine, by the enzyme serine racemase (SR). D-serine acts as a primary co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity, learning, and memory. acs.org The levels of D-serine are regulated not only by its synthesis via serine racemase but also by its degradation, which is catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO). acs.org Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders.

As a close structural analogue of L-serine, this compound could theoretically compete with the natural substrate for the active site of serine racemase. The potential inhibitory mechanism would be similar to that proposed for SHMT, as serine racemase is also a PLP-dependent enzyme. By blocking the conversion of L-serine to D-serine, this compound could lower the levels of the NMDA receptor co-agonist, thereby modulating glutamatergic neurotransmission.

While specific inhibitors for serine racemase are sought for therapeutic purposes, no studies have explicitly identified this compound as one. Known inhibitors often target the enzyme's active site, and the structural modifications in a substrate analogue like this compound are critical for determining its potential as an inhibitor.

Similarly, D-amino acid oxidase (DAAO) degrades D-serine, and its inhibitors can raise D-serine levels. acs.org DAAO is a flavoenzyme with broad substrate specificity. It is unclear whether this compound or its D-enantiomer could act as a substrate or inhibitor for DAAO without direct experimental evidence. The interaction would depend on how the difluoromethyl group fits within the enzyme's active site and affects the redox chemistry of the FAD cofactor.

Mimicry of Post-Translational Modifications

One of the most compelling and well-documented roles for difluoromethylated serine analogues is in the mimicry of post-translational modifications (PTMs), particularly phosphorylation. nih.gov Serine phosphorylation is a ubiquitous regulatory mechanism in which protein kinases add a phosphate group to serine residues, profoundly altering protein function, localization, and interaction with other proteins. nih.gov These modifications are often transient, as they are reversed by phosphatases.

To study the functional consequences of phosphorylation, researchers require stable analogues that are resistant to hydrolysis by phosphatases. The (α,α-difluoromethylene)phosphonate analogue of L-serine (referred to as pCF2Ser or F2Pab) has emerged as an excellent, non-hydrolyzable mimic of phosphoserine (pSer). The synthesis of this mimic can be achieved starting from L-serine or D-serine. nih.gov

The effectiveness of this mimic stems from its physicochemical properties. The two electron-withdrawing fluorine atoms lower the pKa of the phosphonate (B1237965) group, making it dianionic at physiological pH, similar to a natural phosphate monoester. This creates an isopolar and isosteric replacement for phosphoserine that can be incorporated into peptides and proteins. Once incorporated, it effectively locks the protein in a "constitutively phosphorylated" state, allowing for detailed study of phosphorylation-dependent signaling pathways. nih.gov This tool has been successfully used to investigate the regulation of proteins such as the p53 tumor suppressor and the FOXO3a transcription factor.

| Property | Phosphoserine (pSer) | (α,α-Difluoromethylene)phosphonate L-serine (pCF2Ser) | Reference |

|---|---|---|---|

| Structure | -CH2-O-PO32- | -CH2-CF2-PO32- | |

| Charge at pH 7.4 | Dianionic (~ -2) | Dianionic (~ -2) | |

| Stability | Labile; subject to hydrolysis by phosphatases. | Stable; resistant to phosphatase-catalyzed hydrolysis. | nih.gov |

| Biological Function | Transient regulatory signal in cell signaling pathways. | Acts as a "constitutive phosphorylation" mimic, locking a protein in an active or inactive state. | |

| Application | Natural post-translational modification. | Chemical biology tool to study kinase-dependent signaling and protein-protein interactions. | nih.gov |

Utilization of Difluoromethylene Phosphonate Analogues of Phosphoserine

The phosphorylation of serine residues is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes. However, the phosphate monoester of phosphoserine (pSer) is susceptible to rapid hydrolysis by phosphatases, which complicates the study of phosphorylation-dependent events. To overcome this limitation, stable mimics of phosphoserine have been developed, with the (α,α-difluoromethylene)phosphonate analogue of L-phosphoserine (pCF2Ser) emerging as a particularly effective tool. manchester.ac.ukannualreviews.orgrsc.org

This analogue is isopolar and dianionic, closely resembling the electronic and structural properties of the natural phosphoserine. manchester.ac.ukannualreviews.org The replacement of the labile P-O bond with a robust P-CF2-C linkage renders the mimic resistant to phosphatase-catalyzed hydrolysis. acs.org This stability allows for what is termed a "constitutive phosphorylation" phenotype, where the biological pathway remains in a permanently 'on' state that is normally induced by serine phosphorylation. manchester.ac.ukannualreviews.org

The synthesis of these analogues has been achieved through various chemical routes, often starting from chiral precursors like L-serine or D-serine to ensure the correct stereochemistry. manchester.ac.uknih.gov These synthetic strategies enable the site-specific incorporation of the pCF2Ser mimic into peptides and proteins using techniques such as solid-phase peptide synthesis (SPPS) and expressed protein ligation. manchester.ac.ukannualreviews.org This has made it possible to generate proteins that are permanently "phosphorylated" at specific serine sites, providing invaluable tools for biochemical and cellular studies. manchester.ac.uk

Table 1: Comparison of Phosphoserine and its Difluoromethylene Phosphonate Analogue

| Property | Phosphoserine (pSer) | (α,α-difluoromethylene)phosphonate L-pSer-analogue (pCF2Ser) | Reference(s) |

| Chemical Linkage | Phosphate monoester (P-O-C) | Methylenephosphonate (P-CF2-C) | manchester.ac.ukacs.org |

| Stability to Phosphatases | Labile, readily hydrolyzed | Stable, resistant to hydrolysis | manchester.ac.ukacs.org |

| Charge at Physiological pH | Dianionic | Dianionic | manchester.ac.ukannualreviews.org |

| Structural Mimicry | Natural phosphorylated residue | Isopolar and isosteric mimic | manchester.ac.ukannualreviews.org |

| Application | Natural signaling molecule | Tool for studying constitutive phosphorylation | manchester.ac.ukannualreviews.org |

Applications in Studying Kinase-Mediated Signal Transduction Pathways

The stability and structural fidelity of the pCF2Ser analogue have made it an exceptional instrument for dissecting kinase-mediated signal transduction pathways. manchester.ac.ukannualreviews.org By incorporating this mimic into specific protein sites, researchers can investigate the functional consequences of phosphorylation without the confounding variable of dephosphorylation.

Another area where these analogues have proven useful is in the study of melatonin (B1676174) production. The enzymes involved in the melatonin synthesis cascade are regulated by phosphorylation, and the use of non-hydrolyzable pSer mimics can help elucidate the specific roles of these phosphorylation events in controlling the circadian rhythm. manchester.ac.ukannualreviews.org The ability of the pCF2Ser-containing peptides and proteins to support native protein-protein interactions that are dependent on serine phosphorylation underscores the value of this chemical biological approach in mapping kinase-based signaling networks. manchester.ac.ukannualreviews.org

Table 2: Examples of Signal Transduction Pathways Studied with pCF2Ser Analogues

| Pathway/Protein Studied | Biological Process | Application of pCF2Ser Analogue | Reference(s) |

| p53 Tumor Suppressor | Regulation of cell cycle, apoptosis, and DNA repair | To mimic constitutive phosphorylation at specific serine residues (e.g., S15, S37) and study its effect on p53 activity and protein interactions. | manchester.ac.ukannualreviews.orgnih.gov |

| Melatonin Production | Regulation of circadian rhythms | To investigate the role of kinase-mediated phosphorylation in controlling the enzymatic cascade of melatonin synthesis. | manchester.ac.ukannualreviews.org |

| Glycogen (B147801) Metabolism | Regulation of glycogen phosphorylase and glycogen synthase | To create permanently "phosphorylated" forms of enzymes to study their activity in response to hormonal signals like epinephrine. | manchester.ac.uk |

Advanced Research Applications and Methodological Approaches

Probing Protein Structure and Dynamics

The introduction of 2-(Difluoromethyl)-L-serine into a protein's primary sequence provides a minimally perturbing yet highly sensitive probe for monitoring the intricate workings of protein machinery.

The site-specific incorporation of unnatural amino acids like this compound is a cornerstone of modern protein chemistry, enabling the creation of proteins with novel functionalities. google.comnih.gov This is often achieved by replacing a natural amino acid with its fluorinated counterpart. fu-berlin.de For instance, a closely related analogue, the (α,α-difluoromethylene)phosphonate mimic of phosphoserine (pCF2Ser), has been successfully incorporated site-specifically into peptides and proteins. unl.edunih.gov This analogue serves as a stable mimic of phosphoserine, allowing researchers to study kinase-dependent signal transduction pathways. unl.edunih.gov The methods used for such incorporations are robust and can be applied to this compound. These techniques typically involve either chemical synthesis or biosynthetic methods using engineered cellular machinery. google.comnih.gov The ability to place this fluorinated amino acid at a precise location within a protein sequence is crucial for its application as a probe, as it allows for the study of specific domains or active sites. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides and small proteins. nih.gov It allows for the stepwise addition of amino acids, including unnatural ones like this compound, to a growing peptide chain anchored to a solid support. researchgate.netgoogle.comresearchgate.net For incorporation via SPPS, a suitably protected form of this compound is required to ensure compatibility with the synthesis chemistry. researchgate.net

For larger proteins, Expressed Protein Ligation (EPL) is a powerful semisynthetic method. nih.gov This technique involves the chemoselective ligation of a synthetic peptide (which can contain this compound) to a recombinantly expressed protein fragment. unl.edunih.gov Typically, the recombinant protein is expressed as a C-terminal thioester, which then reacts with an N-terminal cysteine residue on the synthetic peptide to form a native peptide bond. nih.govchemrxiv.org The combination of recombinant expression and chemical synthesis in EPL provides a versatile platform for introducing probes like this compound into specific sites within large protein scaffolds. nih.gov

| Technique | Description | Application for this compound |

| Solid-Phase Peptide Synthesis (SPPS) | A method for chemically synthesizing peptides by sequentially adding amino acids to a chain attached to a solid support. nih.govscholaris.ca | Allows for the direct, site-specific incorporation of protected this compound into synthetic peptides. researchgate.net |

| Expressed Protein Ligation (EPL) | A semisynthetic method that joins a recombinant protein fragment with a synthetic peptide through a native peptide bond. nih.gov | Enables the site-specific introduction of a this compound-containing synthetic peptide into a larger, recombinantly produced protein. unl.edunih.gov |

Spectroscopic Investigations using 19F NMR

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an exceptionally powerful tool for studying biomolecules. biophysics.org The 19F nucleus has a high gyromagnetic ratio, 100% natural abundance, and its chemical shift is highly sensitive to the local electronic environment. d-nb.infonih.govresearchgate.net Since fluorine is absent in naturally occurring biomolecules, 19F NMR spectra are free of background signals, making it an ideal probe. nih.govresearchgate.netbeilstein-journals.org

When this compound is incorporated into a protein, the fluorine atoms act as sensitive reporters on the protein's conformational state. nih.gov Even subtle changes in the protein's three-dimensional structure can cause significant shifts in the 19F NMR signal. nih.govresearchgate.net This allows researchers to track conformational changes that are often essential for protein function. researchgate.net

Furthermore, 19F NMR is an excellent method for studying ligand binding. When a ligand binds to a protein near the incorporated this compound, the local environment of the fluorine nuclei is altered, leading to changes in the 19F NMR spectrum, such as chemical shift perturbations or line broadening. These changes can be used to confirm binding, determine binding affinities (dissociation constants), and even map the location of the binding site. beilstein-journals.orgnih.gov

| 19F NMR Application | Observed Spectral Change | Information Gained |

| Conformational Change | Chemical shift changes of the 19F signal. nih.gov | Detection and characterization of different protein conformational states. nih.govresearchgate.net |

| Ligand Binding | Chemical shift perturbations, line broadening of the 19F signal. | Confirmation of binding, determination of binding affinity (Kd), identification of binding site. beilstein-journals.orgnih.gov |

The sensitivity of 19F NMR can also be harnessed to monitor the progress of enzymatic reactions in real time. beilstein-journals.org If a substrate, inhibitor, or the enzyme itself is labeled with a fluorine-containing group like that in this compound, the conversion of substrate to product can be followed by observing the appearance of new 19F NMR signals corresponding to the product and the disappearance of signals from the substrate. beilstein-journals.orgrsc.org This provides a continuous, non-invasive method to study enzyme kinetics and mechanism.

Isotopic Labeling for Metabolic Flux and Proteomic Studies

Stable isotope labeling is a powerful strategy to trace the metabolic fate of molecules and to quantify changes in protein levels within a cell. nih.govckisotopes.com

While specific studies detailing the use of isotopically labeled this compound are not widely reported, the principles of established techniques like Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are directly applicable. nih.govthermofisher.com By synthesizing this compound with heavy isotopes such as 13C or 15N, this amino acid could be used as a tracer in metabolic studies. mpg.ded-nb.info When introduced to cells, the heavy atoms would be incorporated into downstream metabolites and proteins, allowing their pathways to be traced by mass spectrometry. mdpi.com

In proteomics, a "heavy" version of this compound could be used in a manner analogous to SILAC. thermofisher.comsigmaaldrich.com Cells grown in media containing the heavy amino acid would incorporate it into their proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), relative changes in protein abundance can be precisely quantified. sigmaaldrich.comnih.gov

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like 2-(Difluoromethyl)-L-serine (DFMS) and their biological targets at an atomic level. longdom.org These techniques provide insights into binding modes, conformational changes, and the stability of the ligand-protein complex, which are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For derivatives of difluoromethylated compounds, docking simulations have been used to investigate their interactions with various enzymes. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, molecular docking of 4-difluoromethyl pyrazole (B372694) derivatives revealed the binding mechanisms and relative binding affinities of these compounds within the enzyme's active site. researchgate.net The docking scores and the types of interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, help in understanding the structure-activity relationships. researchgate.net

Molecular dynamics simulations build upon the static picture provided by docking by simulating the dynamic behavior of the compound-target complex over time. arxiv.org These simulations can reveal important information about the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. longdom.org For example, MD simulations of serine hydroxymethyltransferase, an enzyme involved in amino acid metabolism, have been used to explore its cold-adaptation mechanism by comparing the structural fluctuations and flexibility of the enzyme from different organisms. mdpi.com Such simulations can also be used to assess the stability of complexes formed between a ligand and its target protein, as demonstrated in studies of inhibitors for the main protease of SARS-CoV-2. frontiersin.org The root mean square deviation (RMSD) of the protein backbone and ligand heavy atoms over the simulation time is often analyzed to evaluate the stability of the complex. frontiersin.orgresearchgate.net

The combination of molecular docking and MD simulations provides a comprehensive in-silico approach to study the interactions of compounds like DFMS with their protein targets. frontiersin.org These computational studies can guide the synthesis of new derivatives with improved binding affinities and biological activities.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Catalytic Mechanisms

To gain a deeper understanding of the chemical reactions catalyzed by enzymes, hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed. researchgate.net These approaches treat the region of the system where bond-breaking and bond-forming events occur (the QM region, typically the ligand and key active site residues) with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. researchgate.netlu.se This allows for the detailed study of enzymatic reaction mechanisms, including the elucidation of transition states and reaction pathways.

QM/MM simulations have been instrumental in investigating the catalytic mechanisms of various enzymes, including those that interact with serine or its derivatives. For example, QM/MM studies on phosphoserine phosphatase have helped to elucidate its two-step catalytic cycle, involving the formation and hydrolysis of a phospho-enzyme intermediate. nih.gov These calculations favored a dissociative mechanism and highlighted the role of specific active site residues in proton transfer. nih.gov Similarly, QM/MM molecular dynamics and free energy simulations have been used to study the acylation reaction catalyzed by serine carboxyl peptidase, revealing that the nucleophilic attack by the serine residue may not be the rate-limiting step and identifying the roles of other active site residues in the catalytic process. nih.gov

These computational studies provide valuable insights into the intricate details of enzyme catalysis that are often difficult to obtain through experimental methods alone. For a compound like this compound, which acts as an enzyme inhibitor, QM/MM calculations could be used to model the covalent modification of a target enzyme, providing a detailed picture of the reaction mechanism and the energetics of the process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of Difluoromethylated Amino Acid Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. science.govsci-hub.se SAR analysis involves qualitatively assessing how modifications to a molecule's structure affect its activity, while QSAR aims to establish a mathematical relationship between chemical structure and biological activity. mdpi.com

For difluoromethylated amino acid derivatives, SAR studies are crucial for optimizing their inhibitory potency and selectivity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for biological activity. For example, SAR studies on inhibitors of phosphoinositide 3-kinase (PI3K) revealed that replacing a trifluoromethyl group with a difluoromethyl group enhanced the affinity for the mTOR kinase. acs.org

QSAR models take this analysis a step further by using molecular descriptors (numerical representations of a molecule's properties) to build predictive models of biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to develop QSAR models. analis.com.my The predictive power of these models is rigorously validated to ensure their reliability. nih.gov For instance, QSAR models have been successfully developed for a diverse set of functionalized amino acids with anticonvulsant activity, demonstrating the utility of this approach in drug discovery. nih.gov

The insights gained from SAR and QSAR studies of difluoromethylated amino acid derivatives are invaluable for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Difluoromethyl)-L-serine with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended. Fluorinated amino acids often require protection of reactive groups (e.g., amine and carboxylate) during synthesis to prevent racemization. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can protect the amine, while esterification (e.g., methyl or benzyl esters) stabilizes the carboxylate. Post-synthesis, chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can validate enantiopurity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS or NMR to identify hydrolysis products (e.g., defluorination or ester cleavage) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For aqueous solutions, autoclave at 121°C for 15 minutes to simulate sterilization stress .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Quantitative NMR (qNMR) : Utilize internal standards (e.g., dimethylsulfone) with known response factors to correct for signal integration errors. This method avoids matrix interference common in UV-based detection .

- LC-MS/MS : Employ deuterated analogs (e.g., this compound-d3) as internal standards for isotope dilution mass spectrometry, enhancing accuracy in plasma or tissue homogenates .

Q. How does the difluoromethyl group influence the compound’s solubility and bioavailability?

- Methodological Answer : The difluoromethyl group increases lipophilicity (logP), which can be measured via shake-flask or HPLC-derived methods. However, fluorine’s electronegativity may enhance hydrogen bonding with water, partially offsetting hydrophobicity. Bioavailability can be predicted using parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to model intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.